molecular formula C12H16O3 B3043149 Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate CAS No. 75275-66-0

Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate

Cat. No.: B3043149
CAS No.: 75275-66-0
M. Wt: 208.25 g/mol
InChI Key: PSCLUTSXIATCHE-UHFFFAOYSA-N
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Description

Ethyl 3-(bicyclo[221]hept-5-en-2-yl)-3-oxopropanoate is an organic compound that features a bicyclic structure, specifically a norbornene moiety, attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Amides, esters with different alkyl groups.

Scientific Research Applications

Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic moiety that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
  • Bicyclo[2.2.1]hept-5-en-2-yl)methyl acrylate
  • Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate

Uniqueness

Ethyl 3-(bicyclo[221]hept-5-en-2-yl)-3-oxopropanoate is unique due to the presence of both the bicyclic norbornene structure and the ethyl ester group

Properties

IUPAC Name

ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)7-11(13)10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCLUTSXIATCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
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Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
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Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
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Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
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